molecular formula C17H18BrN3 B3897420 N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine

N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B3897420
M. Wt: 344.2 g/mol
InChI Key: OFRHESBLIQXAEN-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BBP is a piperazine derivative that is structurally similar to well-known antipsychotic drugs, such as haloperidol and chlorpromazine. BBP has been found to exhibit potent antipsychotic, anti-inflammatory, and analgesic effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of BBP is not fully understood. However, it is believed that BBP exerts its pharmacological effects by modulating the activity of neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. BBP has also been found to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
BBP has been shown to modulate several biochemical and physiological processes in the body. For instance, BBP has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. BBP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BBP in laboratory experiments is its potent pharmacological effects. BBP has been shown to exhibit strong antipsychotic, anti-inflammatory, and analgesic effects, making it a valuable tool for studying these processes in vitro and in vivo. However, one of the limitations of using BBP in laboratory experiments is its potential toxicity. BBP has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on BBP. For instance, further studies are needed to elucidate the exact mechanism of action of BBP and to identify its molecular targets in the brain and other tissues. Additionally, more research is needed to determine the safety and efficacy of BBP in human subjects, as well as its potential for drug development. Finally, future studies may explore the potential of BBP as a therapeutic agent for other disorders, such as anxiety, depression, and neurodegenerative diseases.

Scientific Research Applications

BBP has been extensively studied for its potential pharmacological properties. Several studies have reported that BBP exhibits potent antipsychotic effects in animal models of schizophrenia. BBP has also been found to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

(Z)-1-(3-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c18-16-6-4-5-15(13-16)14-19-21-11-9-20(10-12-21)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRHESBLIQXAEN-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine
Reactant of Route 3
Reactant of Route 3
N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine
Reactant of Route 5
Reactant of Route 5
N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine
Reactant of Route 6
Reactant of Route 6
N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.